molecular formula C26H34N4O2 B2853784 N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 922067-20-7

N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2853784
CAS RN: 922067-20-7
M. Wt: 434.584
InChI Key: DEALPJQLLCGPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, also known as MIPO, is a novel and potent compound that has gained significant attention in the field of medicinal chemistry. MIPO is a small molecule that has been designed to target certain receptors in the central nervous system, making it a promising candidate for the treatment of various neurological disorders.

Mechanism Of Action

The mechanism of action of N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has been shown to increase the release of dopamine and acetylcholine, which are important neurotransmitters involved in cognitive function and motor control. N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide also interacts with the sigma-1 receptor, which has been shown to play a role in the regulation of mood and anxiety.
Biochemical and physiological effects:
Studies have shown that N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of certain signaling pathways in the brain. N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is its high affinity for certain receptors in the brain, which makes it a promising candidate for the treatment of various neurological disorders. However, N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide. One area of interest is the potential use of N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the development of new analogs of N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide that may have improved pharmacological properties. Finally, further studies are needed to fully understand the mechanism of action of N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide involves a multi-step process that includes the reaction of mesityllithium with N-(2-bromoethyl)-1-methylindole-5-carboxamide, followed by the reaction of the resulting product with N-(2-bromoethyl)pyrrolidine and oxalyl chloride. The final product is purified using column chromatography. The yield of N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is reported to be around 30%.

Scientific Research Applications

N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has been shown to have a high affinity for certain receptors in the brain, such as the dopamine D2 receptor and the sigma-1 receptor, which are known to be involved in the regulation of mood, cognition, and motor function.

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-17-13-18(2)24(19(3)14-17)28-26(32)25(31)27-16-23(30-10-5-6-11-30)20-7-8-22-21(15-20)9-12-29(22)4/h7-8,13-15,23H,5-6,9-12,16H2,1-4H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEALPJQLLCGPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

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